Head-to-Head In Vivo Antitumor Activity: ODM-204 Outperforms Enzalutamide, Abiraterone, and Their Combination in VCaP Xenograft
In the only published head-to-head preclinical comparison that includes both single-agent standards and the enzalutamide-plus-abiraterone combination, ODM-204 produced superior antitumor activity in the VCaP castration-resistant prostate cancer xenograft model. This study directly compared four arms—ODM-204, enzalutamide, abiraterone, and enzalutamide + abiraterone—administered orally for 28 days in intact male nude mice [1]. The finding that a single molecule outperforms the two-drug combination is a differentiating result not reported for any other dual AR/CYP17A1 inhibitor in the same model system.
| Evidence Dimension | Antitumor activity in VCaP xenograft model |
|---|---|
| Target Compound Data | ODM-204: tumor growth inhibition (TGI) = 66% at 50 mg/kg/day oral [2]; superior activity vs. enza + abi combination [1] |
| Comparator Or Baseline | Enzalutamide alone (dose not numerically specified, standard therapeutic dose range); abiraterone alone (standard dose); enzalutamide + abiraterone combination |
| Quantified Difference | ODM-204 monotherapy > enzalutamide + abiraterone combination; TGI = 66% for ODM-204 vs. lower TGI values for single agents (exact comparator TGI not disclosed in abstracts; direction of effect consistently reported across ASCO 2015 and 2016 datasets) [1][2] |
| Conditions | Subcutaneous VCaP xenograft in intact male nude mice; 28-day oral dosing; tumor volume measured as endpoint |
Why This Matters
A compound demonstrating single-agent superiority over the clinical-standard two-drug combination in the same model reduces experimental variables and procurement complexity while offering translational relevance.
- [1] Kallio P, Oksala R, Moilanen A, et al. ODM-204, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. J Clin Oncol. 2016;34(2_suppl):230. DOI: 10.1200/jco.2016.34.2_suppl.230. View Source
- [2] Oksala R, Moilanen A, Riikonen R, et al. ODM-204: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. J Clin Oncol. 2015;33(7_suppl):221. DOI: 10.1200/jco.2015.33.7_suppl.221. View Source
